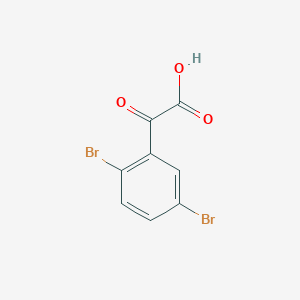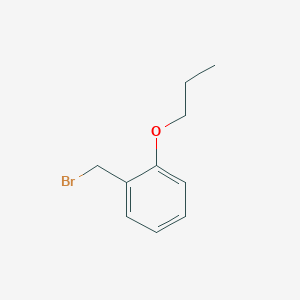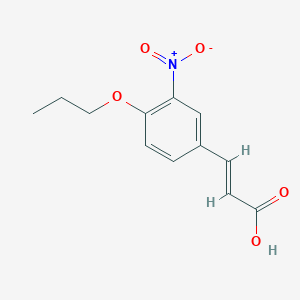
(E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid is an organic compound with the molecular formula C12H13NO5 It is characterized by the presence of a nitro group, a propoxy group, and an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid typically involves the following steps:
Nitration: The nitration of 4-propoxyphenylacetic acid to introduce the nitro group.
Aldol Condensation: The condensation of the nitrated product with an appropriate aldehyde to form the acrylic acid moiety.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions: (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acrylic acid moiety can undergo hydrogenation to form the corresponding saturated acid.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride.
Major Products:
Reduction of the nitro group: 3-(4-Propoxyphenyl)acrylic acid.
Hydrogenation of the acrylic acid moiety: 3-(3-Nitro-4-propoxyphenyl)propanoic acid.
科学研究应用
(E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acrylic acid moiety can participate in conjugation reactions, affecting various biochemical pathways. These interactions can lead to changes in cellular function and signaling.
相似化合物的比较
- (E)-3-(3-Isopropoxyphenyl)acrylic acid
- (E)-3-(4-(4-Methoxyphenoxy)phenyl)acrylic acid
- (E)-3-(4-Phenoxyphenyl)acrylic acid
- (E)-3-(4-(p-Tolyloxy)phenyl)acrylic acid
Comparison: (E)-3-(3-Nitro-4-propoxyphenyl)acrylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The propoxy group also contributes to its unique properties compared to other similar compounds, which may have different substituents such as methoxy or phenoxy groups.
属性
IUPAC Name |
(E)-3-(3-nitro-4-propoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-2-7-18-11-5-3-9(4-6-12(14)15)8-10(11)13(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQYJZCKWTZJIN-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
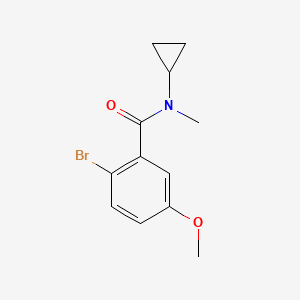
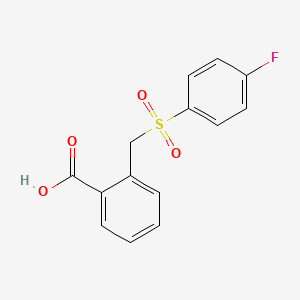
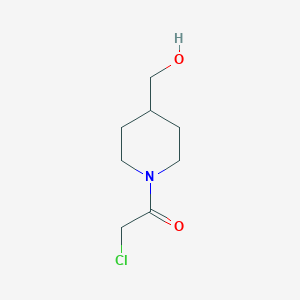
![6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B7860614.png)
![[1-(Piperidine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B7860618.png)
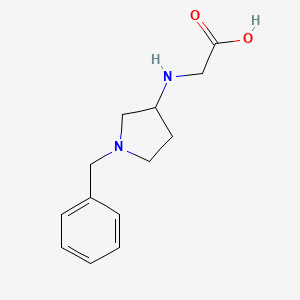
![[1-(3-Chloro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860641.png)
![[1-(4-Fluoro-phenyl)-ethylamino]-acetic acid](/img/structure/B7860644.png)
![N-[(4-Hydroxyphenyl)methyl]glycine HCl](/img/structure/B7860651.png)
![4-[(2-Methoxyethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B7860666.png)
